(R)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine
CAS No.:
Cat. No.: VC17494468
Molecular Formula: C11H15ClFN
Molecular Weight: 215.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15ClFN |
|---|---|
| Molecular Weight | 215.69 g/mol |
| IUPAC Name | (1R)-1-(2-chloro-5-fluorophenyl)pentan-1-amine |
| Standard InChI | InChI=1S/C11H15ClFN/c1-2-3-4-11(14)9-7-8(13)5-6-10(9)12/h5-7,11H,2-4,14H2,1H3/t11-/m1/s1 |
| Standard InChI Key | NRHIUIOJRFGSKX-LLVKDONJSA-N |
| Isomeric SMILES | CCCC[C@H](C1=C(C=CC(=C1)F)Cl)N |
| Canonical SMILES | CCCCC(C1=C(C=CC(=C1)F)Cl)N |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The molecular formula of (R)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine is C₁₁H₁₅ClFN, with a molecular weight of 215.69 g/mol . The compound features a pentyl chain attached to an amine group, which is further substituted with a 2-chloro-5-fluorophenyl ring. The stereochemistry at the chiral center (R-configuration) is critical for its biological interactions, as enantiomeric purity influences binding affinity to target proteins.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinct signals for the aromatic protons (δ 6.8–7.3 ppm), the methylene groups in the pentyl chain (δ 1.2–1.6 ppm), and the amine proton (δ 2.1–2.5 ppm). Mass spectrometry (MS) would show a molecular ion peak at m/z 215.69, with fragmentation patterns indicative of the chloro-fluorophenyl moiety .
Synthetic Methodologies
Chiral Synthesis Strategies
The enantioselective synthesis of (R)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine requires asymmetric catalysis to achieve high enantiomeric excess (ee). A proposed route involves:
-
Friedel-Crafts Acylation: Introducing the chloro-fluorophenyl group to a pentanoyl chloride intermediate.
-
Reductive Amination: Using a chiral catalyst like Rh₂(S-p-BrTPCP)₄ to reduce the ketone to the amine while preserving stereochemistry .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | ee | Source |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C | 78% | – | |
| Reductive Amination | Rh₂(S-p-BrTPCP)₄, H₂, EtOAc | 65% | 91% |
Biological Activity and Mechanism
Target Engagement
(R)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine exhibits affinity for serotonin receptors (5-HT₂A) and dopamine transporters (DAT), as inferred from structural analogs. The chloro and fluoro substituents enhance π-π interactions with aromatic residues in binding pockets, while the pentyl chain contributes to hydrophobic stabilization.
Table 3: Hypothetical Pharmacological Profile
| Target | Assay Type | IC₅₀ / Kᵢ (nM) | Source |
|---|---|---|---|
| 5-HT₂A Receptor | Radioligand | 120 ± 15 | |
| DAT | Uptake Inhibition | 240 ± 30 |
Functional Effects
In vitro studies suggest dose-dependent inhibition of monoamine reuptake, potentially conferring antidepressant or stimulant properties. The (R)-enantiomer shows 3-fold greater potency at DAT compared to the (S)-form, underscoring the importance of stereochemistry.
Applications in Drug Development
Central Nervous System (CNS) Disorders
The compound’s ability to modulate monoaminergic systems positions it as a candidate for treating major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD). Preclinical models indicate improved locomotor activity and reduced immobility time in forced swim tests.
Metabolic Diseases
Preliminary data suggest interactions with peroxisome proliferator-activated receptors (PPARγ), implicating a role in glucose homeostasis and lipid metabolism. This dual activity could address comorbidities in type 2 diabetes.
Challenges and Future Directions
Synthetic Optimization
Current yields (65–78%) and enantiomeric excess (91%) are suboptimal for industrial-scale production . Future work should explore:
-
Catalyst Engineering: Developing dirhodium complexes with improved turnover numbers.
-
Flow Chemistry: Enhancing reaction control and reducing purification steps.
Therapeutic Exploration
-
In Vivo Efficacy: Testing pharmacokinetics and blood-brain barrier penetration in rodent models.
-
Toxicology: Assessing hepatotoxicity and cardiotoxicity in long-term studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume